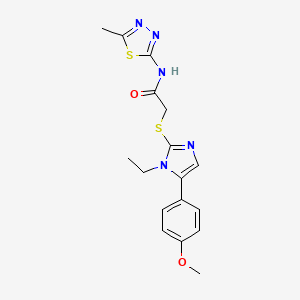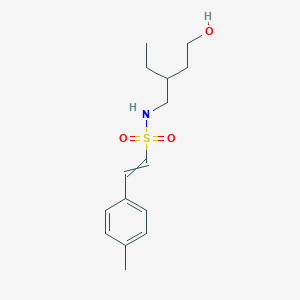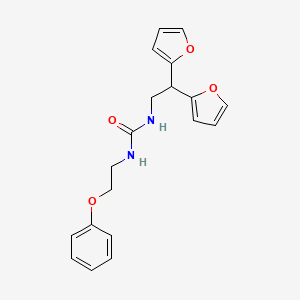
1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea, commonly known as DFEU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DFEU is a urea derivative that is composed of two furan rings and a phenoxyethyl group, making it a unique and complex molecule.
Wirkmechanismus
The mechanism of action of DFEU is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways. DFEU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, DFEU has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DFEU has been shown to have various biochemical and physiological effects. In vitro studies have shown that DFEU can inhibit the growth of cancer cells and protect neurons from oxidative stress. Additionally, DFEU has been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of DFEU.
Vorteile Und Einschränkungen Für Laborexperimente
DFEU has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, DFEU has shown potential in various scientific research fields, making it a versatile compound. However, one limitation of DFEU is its complex structure, which can make it difficult to study and analyze.
Zukünftige Richtungen
There are several future directions for research on DFEU. One potential area of research is the development of DFEU derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of DFEU. Finally, DFEU could be studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Conclusion:
DFEU is a unique and complex molecule that has shown potential in various scientific research fields. The synthesis method of DFEU is a multistep process that requires specific reagents and conditions. DFEU has been studied for its potential as an anticancer and neuroprotective agent, and it has various biochemical and physiological effects. While DFEU has several advantages for use in lab experiments, its complex structure can make it difficult to study and analyze. There are several future directions for research on DFEU, including the development of DFEU derivatives and the study of its potential as a therapeutic agent.
Synthesemethoden
The synthesis method of DFEU involves the reaction of 2-furanmethanol with 2-phenoxyethylamine to produce 2-(2-phenoxyethylamino) furan. This intermediate compound is then reacted with isocyanate to form DFEU. The synthesis of DFEU is a multistep process that requires specific reagents and conditions. The purity of the final product is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
DFEU has shown potential in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. DFEU has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, DFEU has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and cell death.
Eigenschaften
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(20-10-13-23-15-6-2-1-3-7-15)21-14-16(17-8-4-11-24-17)18-9-5-12-25-18/h1-9,11-12,16H,10,13-14H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTYQPSTBPDXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

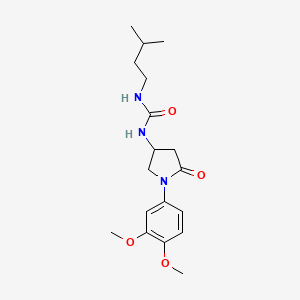
![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2936197.png)

![8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2936201.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2936205.png)
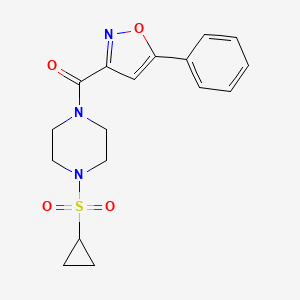
![Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2936207.png)
![[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid](/img/structure/B2936209.png)
![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)

![1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride](/img/structure/B2936215.png)
![N-cyclohexyl-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2936217.png)
